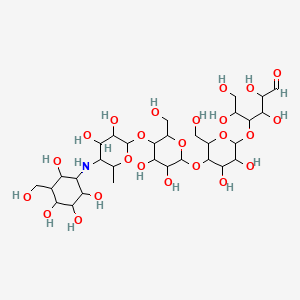

Oligostatin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

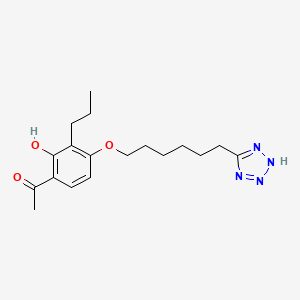

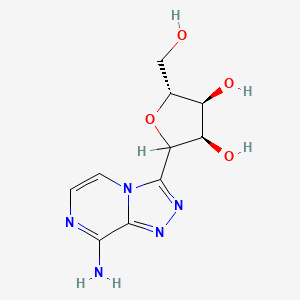

Oligostatin C is a natural product found in Streptomyces myxogenes with data available.

Aplicaciones Científicas De Investigación

Amylase Inhibitory Activity

Oligostatin C, along with its analogs Oligostatins D and E, has been identified as a pseudo-penta, -hexa, and -heptasaccharides with a nitrogen-containing glycosidic bond. These compounds represent a new series of antibiotics that notably exhibit strong amylase inhibitory activity, making them significant in the study of enzymes and potential therapeutic applications (Omoto et al., 1981). Another study corroborates this finding, where Oligostatins were identified in the culture filtrate of Streptomyces myxogenes and were shown to have not only antibacterial activity but also significant amylase inhibitory activity (Itoh et al., 1981).

Influence on Protein Aggregation and Amyloid Disorders

This compound and its related compounds have implications in the study of protein aggregation and amyloid disorders. Research has shown that oligomers, including those formed by proteins like cystatin C, are important in the study and potential treatment of amyloid disorders. This is due to their role in the pathophysiological process of amyloidosis, where a functional protein transforms into potentially toxic oligomers and then into amyloid fibrils (Östner et al., 2013). In a related study, human cystatin C (HCC), an inhibitor of cysteine proteases, was found to be involved in amyloidogenic processes, with its aggregation resulting in a mixture of oligomeric and fibrillar species. These findings are critical for understanding the mechanisms of diseases like Alzheimer's (Pietralik et al., 2016).

Synthesis and Biological Activities

The synthesis of methyl oligobiosaminide, which is the core structure of this compound, and its analogues, has been studied to understand their biological activities. These compounds have shown notable inhibitory activity against specific enzymes like alpha-D-glucosidase and alpha-D-mannosidase, highlighting their potential in enzyme inhibition studies (Shibata et al., 1990).

Propiedades

Número CAS |

78025-06-6 |

|---|---|

Fórmula molecular |

C31H55NO24 |

Peso molecular |

825.8 g/mol |

Nombre IUPAC |

4-[5-[5-[3,4-dihydroxy-6-methyl-5-[[2,3,4,6-tetrahydroxy-5-(hydroxymethyl)cyclohexyl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C31H55NO24/c1-7-13(32-14-15(40)8(2-33)16(41)20(45)19(14)44)18(43)23(48)29(51-7)55-27-11(5-36)53-31(25(50)22(27)47)56-28-12(6-37)52-30(24(49)21(28)46)54-26(10(39)4-35)17(42)9(38)3-34/h3,7-33,35-50H,2,4-6H2,1H3 |

Clave InChI |

FMMZPCNEGIECQB-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)NC4C(C(C(C(C4O)O)O)CO)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)NC4C(C(C(C(C4O)O)O)CO)O |

Sinónimos |

Antibiotic SF 1130X3 oligostatin C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.